Product packaging for Ipratropium bromide(Cat. No.:CAS No. 24358-20-1)

Ipratropium bromide

Cat. No.: B10753838
CAS No.: 24358-20-1
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CLTUNHJMSA-M
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Description

Ipratropium bromide is a quaternary ammonium derivative of atropine that functions as a potent and competitive antagonist of muscarinic acetylcholine receptors. As a non-selective antagonist for M1, M2, and M3 receptor subtypes, its primary research value lies in the study of cholinergic signaling in the respiratory system. Researchers utilize this compound to investigate bronchoconstriction pathways, airway hyperresponsiveness, and mucociliary clearance mechanisms. Its quaternary structure limits its passage across biological membranes, including the blood-brain barrier and gastrointestinal tract, making it an excellent tool for studying peripheral cholinergic effects without significant central nervous system involvement. This property is crucial for in vitro and ex vivo models of airway smooth muscle contraction and secretion. In experimental settings, it is widely applied in pharmacological assays to characterize muscarinic receptor function, to understand the pathophysiology of chronic obstructive pulmonary disease (COPD) and asthma, and to evaluate the mechanisms of action of bronchodilator therapies. This product is provided as a high-purity compound to ensure reproducible and reliable results in basic and translational research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30BrNO3 B10753838 Ipratropium bromide CAS No. 24358-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60205-81-4 (Parent)
Record name Ipratropium bromide [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60858923, DTXSID10860753
Record name Ipratropium bromide
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Record name 8-Isopropylnoratropine methobromide
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9
Record name Ipratropium bromide [INN]
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Record name 8-Isopropylnoratropine methobromide
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Record name (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name IPRATROPIUM BROMIDE ANHYDROUS
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Molecular and Cellular Mechanisms of Action of Ipratropium Bromide

Antagonism of Acetylcholine (B1216132) at Muscarinic Receptors

Ipratropium (B1672105) bromide exerts its effects by competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors. patsnap.comjove.com Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, plays a crucial role in regulating the contraction of smooth muscles, including those lining the airways. patsnap.com When ACh binds to muscarinic receptors on bronchial smooth muscle cells, it triggers a cascade of events leading to muscle contraction and bronchoconstriction. patsnap.com

Ipratropium bromide, as a nonselective muscarinic antagonist, blocks these receptors, thereby preventing ACh from binding and initiating the contractile signal. wikipedia.orgnih.gov This antagonism is competitive, meaning that this compound and acetylcholine vie for the same binding sites on the muscarinic receptors. jove.com

Research indicates that this compound has a high affinity for all subtypes of muscarinic receptors (M1, M2, and M3). nih.govbiorxiv.org While M1 and M3 receptors are primarily involved in bronchoconstriction and mucus secretion, M2 receptors are located on presynaptic nerve terminals and function as autoreceptors, inhibiting further release of acetylcholine. nih.govnih.gov By blocking M2 receptors, ipratropium can potentially increase acetylcholine release, which could counteract some of its bronchodilatory effects. physiology.org However, its primary clinical effect is bronchodilation due to the blockade of M3 receptors on smooth muscle. patsnap.comnih.gov

Receptor Binding Affinity of this compound

Receptor SubtypeAffinity (IC50)Primary Location in AirwaysPrimary Function
M12.9 nM medchemexpress.comPeribronchial ganglia biorxiv.orgFacilitates neurotransmission
M22.0 nM medchemexpress.comPresynaptic nerve terminals nih.govInhibits acetylcholine release (autoreceptor)
M31.7 nM medchemexpress.comBronchial smooth muscle, submucosal glands nih.govatsjournals.orgMediates bronchoconstriction and mucus secretion

Inhibition of Vagally Mediated Reflexes

The parasympathetic nervous system, via the vagus nerve, is the dominant neural pathway controlling bronchomotor tone. karger.com Vagal efferent nerve stimulation leads to the release of acetylcholine at neuromuscular junctions in the lungs, causing bronchoconstriction. nih.govdrugs.com this compound effectively inhibits these vagally mediated reflexes by antagonizing the action of acetylcholine. nih.govdroracle.ai

Various stimuli, such as irritants, can trigger reflex bronchoconstriction through afferent and efferent vagal pathways. This compound's blockade of muscarinic receptors on the airway smooth muscle interrupts this reflex arc, preventing the bronchoconstrictor response. droracle.airespiratory-therapy.com Studies have demonstrated that pretreatment with this compound can inhibit bronchoconstriction induced by various challenges, confirming its role in blocking vagal reflexes. atsjournals.org For instance, it has been shown to provide protection against bronchospasm induced by acetylcholine or methacholine (B1211447) challenges.

Downstream Signaling Pathway Modulation: Cyclic Guanosine (B1672433) Monophosphate (cGMP)

The binding of acetylcholine to M3 muscarinic receptors on bronchial smooth muscle is coupled to a G-protein (Gq), which activates the enzyme phospholipase C. This leads to a cascade of intracellular events that ultimately increase intracellular calcium ion concentrations, a critical step for muscle contraction. cvphysiology.comviamedica.pl

A key downstream signaling molecule involved in this pathway is cyclic guanosine monophosphate (cGMP). wikipedia.orgnih.gov The interaction of acetylcholine with muscarinic receptors leads to an increase in intracellular cGMP levels, which is associated with smooth muscle contraction. drugs.comconsensus.app this compound, by blocking the initial step of acetylcholine binding, prevents this increase in intracellular cGMP concentration. drugs.comfda.gov The resulting decrease in cGMP levels contributes to the relaxation of the bronchial smooth muscles. wikipedia.orgnih.gov

The reduction in cGMP levels is thought to influence intracellular calcium levels, thereby decreasing the contractility of the smooth muscle in the lungs. wikipedia.org

Mechanism of Bronchial Smooth Muscle Relaxation

The ultimate effect of this compound's molecular and cellular actions is the relaxation of bronchial smooth muscle, leading to bronchodilation. patsnap.comwikipedia.org This relaxation is a direct consequence of the inhibition of cholinergic stimulation of the airway smooth muscle.

The process can be summarized as follows:

this compound competitively blocks muscarinic receptors on bronchial smooth muscle cells. patsnap.com

This prevents acetylcholine from binding to these receptors. jove.com

The downstream signaling cascade, including the increase in intracellular cGMP, is inhibited. drugs.com

The lack of contractile signaling leads to a decrease in the tone of the bronchial smooth muscle. droracle.ai

The airways relax and widen, resulting in improved airflow. patsnap.com

In addition to its direct effect on smooth muscle, this compound also reduces mucus secretion from submucosal glands, which are also under cholinergic control. patsnap.comrxlist.com This can further contribute to improved airway patency.

Summary of this compound's Mechanism

MechanismMolecular/Cellular TargetEffectOutcome
Antagonism of AcetylcholineMuscarinic Receptors (M1, M2, M3) nih.govmedchemexpress.comBlocks acetylcholine binding jove.comInhibition of cholinergic stimulation
Inhibition of Vagally Mediated ReflexesPostganglionic muscarinic receptors nih.govInterrupts reflex bronchoconstriction droracle.aiPrevention of reflex-induced airway narrowing
cGMP ModulationGuanylate cyclase pathway Prevents increase in intracellular cGMP drugs.comReduced smooth muscle contractility
Smooth Muscle RelaxationBronchial smooth muscle cells patsnap.comDecreased muscle tone droracle.aiBronchodilation and improved airflow

Muscarinic Receptor Pharmacology of Ipratropium Bromide

Ipratropium (B1672105) Bromide Receptor Subtype Interactions

The human body has five distinct subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors. nih.gov In the airways, the M1, M2, and M3 subtypes are of primary physiological relevance. ersnet.org Ipratropium bromide interacts with these subtypes without significant selectivity. drugbank.comnih.govmedscape.com

M2 muscarinic receptors are found on the terminals of postganglionic cholinergic nerves that innervate airway smooth muscle. nih.govnih.govnih.gov These receptors function as inhibitory autoreceptors; when stimulated by acetylcholine (B1216132), they provide a negative feedback signal that reduces further acetylcholine release. nih.goversnet.orgatsjournals.org

Ipratropium, being a non-selective antagonist, blocks these presynaptic M2 receptors. nih.govnih.gov This blockade inhibits the negative feedback loop, leading to an increased release of acetylcholine from the nerve endings. nih.govnih.govatsjournals.org This surge in acetylcholine can potentially counteract the intended bronchodilatory effect by competing for binding at the M3 receptors on smooth muscle, a phenomenon that may limit the drug's effectiveness. nih.govatsjournals.org

The M3 muscarinic receptor is the primary subtype found on airway smooth muscle and submucosal glands. ersnet.orgmdpi.comatsjournals.org Activation of M3 receptors by acetylcholine mediates parasympathetic nerve-induced bronchoconstriction and mucus secretion. patsnap.commdpi.comatsjournals.org

This compound exerts its main therapeutic effect by competitively blocking these M3 receptors. patsnap.comderangedphysiology.comed.ac.uk This antagonism prevents acetylcholine from binding, thereby inhibiting the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that leads to smooth muscle contraction. nih.govderangedphysiology.com The result is the relaxation of bronchial smooth muscle, leading to bronchodilation, and a reduction in glandular mucus secretion. drugbank.compatsnap.comderangedphysiology.com

A defining characteristic of this compound is its lack of selectivity across the M1, M2, and M3 muscarinic receptor subtypes. nih.govpa2online.orgnih.gov Research indicates that it binds to all three receptor subtypes with similar high affinity. nih.govmedchemexpress.com This non-selectivity explains its dual action of blocking post-junctional M3 receptors to cause bronchodilation while also blocking pre-junctional M2 receptors, which can increase acetylcholine release. nih.gov

Table 1: this compound Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)
M12.9
M22.0
M31.7

Data showing the half-maximal inhibitory concentration (IC50) of this compound for human M1, M2, and M3 receptors, indicating similar high affinity across subtypes. medchemexpress.com

M3 Receptor Antagonism and Bronchoconstriction/Secretion Regulation

Ligand-Receptor Binding Kinetics of this compound

The duration of action of a receptor antagonist is heavily influenced by its ligand-receptor binding kinetics, particularly the rate at which the drug dissociates from its receptor. nih.govnih.gov

Compared to long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716), this compound is characterized by a rapid rate of dissociation from muscarinic receptors. nih.govnih.gov This fast "off-rate" is the molecular basis for its shorter duration of action, which is typically 4 to 6 hours. consensus.appresearchgate.net

Table 2: Dissociation Kinetics of this compound at the M3 Receptor

ParameterValueReference
Dissociation Rate (k-off) from human M3 receptor0.044 min⁻¹ nih.gov
Dissociation Half-Life (t½) from human muscarinic receptors0.17 hours researchgate.net

Kinetic data illustrating the rapid dissociation of this compound from the M3 muscarinic receptor.

Comparative Receptor Affinity Studies

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). hpra.iewithpower.com Its therapeutic action is primarily mediated through the blockade of M1, M2, and M3 receptor subtypes, which play significant physiological roles in the airways. ersnet.org In preclinical studies, ipratropium inhibits vagally mediated reflexes by antagonizing the action of acetylcholine, the neurotransmitter released from the vagus nerve. boehringerone.com This antagonism prevents the increase in intracellular calcium concentration that follows acetylcholine's interaction with muscarinic receptors on bronchial smooth muscle, leading to bronchodilation. boehringerone.com

Affinity studies have demonstrated that this compound binds with high, and broadly similar, affinity to the M1, M2, and M3 muscarinic receptor subtypes. nih.gov This lack of significant selectivity among these receptor subtypes is a key characteristic of its pharmacological profile. nih.gov Competition binding assays using radioligands have quantified these affinities. For instance, studies have reported IC50 values—the concentration of a drug that inhibits the binding of a radioligand by 50%—for ipratropium of 2.9 nM for M1, 2.0 nM for M2, and 1.7 nM for M3 receptors. selleckchem.commedchemexpress.com

When compared to other muscarinic antagonists, ipratropium's affinity is noteworthy. For example, tiotropium bromide exhibits a muscarinic receptor affinity that is approximately 10 times greater than that of ipratropium. karger.com Glycopyrrolate (B1671915), another muscarinic antagonist, shows a similar lack of selectivity for M1, M2, and M3 receptors, binding with high affinity in the nanomolar range, comparable to ipratropium. nih.gov However, subtle differences exist; one study noted that glycopyrrolate had a 3–5 fold higher affinity for M3 receptors compared to M1 and M2 receptors, a characteristic not as pronounced with ipratropium. nih.gov

The following table presents the binding affinities (pKi values) of ipratropium and other key muscarinic antagonists for the five human muscarinic receptor subtypes (hM1-hM5). The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

CompoundpKi hM1pKi hM2pKi hM3pKi hM4pKi hM5
Ipratropium9.409.539.589.659.07
Tiotropium10.8010.6911.0211.029.96
Glycopyrrolate10.099.6710.0410.269.74
Atropine (B194438)9.779.479.689.979.50

Data sourced from a 2009 study on preclinical evaluation of long-acting muscarinic antagonists.

Receptor Occupancy Dynamics in Preclinical Models

The dynamics of how this compound occupies muscarinic receptors over time have been investigated in preclinical models, revealing key insights into its duration of action. A defining feature of ipratropium's receptor occupancy is its relatively rapid dissociation from muscarinic receptors compared to long-acting agents like tiotropium. ersnet.orgkarger.com

Kinetic studies have shown that while both ipratropium and tiotropium are functionally selective for M1 and M3 receptors, they differ significantly in their dissociation rates. ersnet.org Tiotropium dissociates very slowly from M1 and M3 receptors, which is nearly 100 times slower than ipratropium. karger.com In contrast, ipratropium's dissociation from the M2 receptor is rapid. ersnet.org In vitro studies have quantified the receptor binding half-life of ipratropium at the M3 receptor to be approximately three hours, whereas for tiotropium, it is about 36 hours. nps.org.au Similarly, studies on human airway smooth muscle have shown that the inhibitory effect of glycopyrrolate is significantly more prolonged after washout compared to ipratropium, with ipratropium having an offset half-life (t1/2 [offset]) of 59.1 minutes. nih.gov

Positron Emission Tomography (PET) imaging studies in non-human primates have provided in-vivo quantification of ipratropium's receptor occupancy in the lungs. researchgate.net A study using the selective muscarinic radioligand ¹¹C-VC-002 in cynomolgus monkeys demonstrated that ipratropium reduced radioligand binding in the lung in a dose-dependent manner. researchgate.net This research highlighted the therapeutic advantage of inhaled administration. When administered via inhalation, ipratropium produced a greater reduction in radioligand binding in the lungs compared to intravenous infusion at similar plasma concentrations. researchgate.net The study calculated the plasma-derived apparent affinity for ipratropium binding in the lung, revealing it was an order of magnitude higher after inhalation (Ki = 1.01 nM) than after intravenous infusion (Ki = 10.84 nM). researchgate.net These findings confirm preferential lung target occupancy with the inhaled route and provide a quantitative framework for understanding the drug's dynamics at its site of action. researchgate.net

Structure Activity Relationship Sar Studies of Ipratropium Bromide

Influence of Quaternary Ammonium (B1175870) Moiety on Receptor Interaction

A defining feature of ipratropium (B1672105) bromide's structure is the quaternary ammonium group. This moiety, which consists of a nitrogen atom bonded to four alkyl groups (an N-isopropyl group and the N-methyl group within the tropane (B1204802) ring), carries a permanent positive charge. wikipedia.orgremixeducation.in This charge is crucial for the molecule's interaction with the anionic site of the muscarinic receptor, which is a key component of the binding process for acetylcholine (B1216132) and its antagonists. remixeducation.inuobasrah.edu.iq

The quaternization of the nitrogen atom serves several important functions:

Enhanced Receptor Binding: The permanent positive charge allows for a strong ionic interaction with the negatively charged aspartate residue in the binding pocket of the muscarinic receptor, contributing significantly to the compound's binding affinity. remixeducation.in

Increased Potency: Quaternary ammonium compounds generally exhibit potent anticholinergic activity. pharmdbm.compharmacy180.com Studies comparing tropane alkaloids and their derivatives have shown that N-methylated quaternary derivatives, such as N-methylatropine, exhibit very high binding affinity for muscarinic receptors. nih.gov

Reduced Systemic Absorption: The charged nature of the quaternary ammonium group makes ipratropium highly polar and lipid-insoluble. firsthope.co.inderangedphysiology.com This significantly limits its absorption from the lungs or gastrointestinal tract into the systemic circulation and prevents it from crossing the blood-brain barrier. wikipedia.orgfirsthope.co.inmims.com This localization of its effect to the airways is a key advantage, as it minimizes systemic anticholinergic side effects. firsthope.co.in

The size of the alkyl groups on the nitrogen can also influence potency. While smaller groups like methyl are common, the N-isopropyl group of ipratropium is well-tolerated. However, attaching groups larger than methyl can sometimes lead to a decrease in affinity due to steric hindrance and electron repulsion near the receptor's anionic site. uobasrah.edu.iq

Contributions of Heterocyclic and Carbocyclic Rings to Pharmacological Activity

The structure of ipratropium is built upon a bicyclic tropane skeleton, specifically a 3-hydroxytropane amino alcohol, which it shares with its parent compound, atropine (B194438). uobasrah.edu.iqptfarm.pl This rigid N-methyl-8-azabicyclo[3.2.1]octane system orients the ester and acyl groups in a specific spatial arrangement that is critical for receptor binding. uobasrah.edu.iqmlsu.ac.in

Attached to this core via an ester linkage is the acyl portion derived from tropic acid. The tropic acid moiety provides two key ring substituents on the carbon alpha to the carbonyl group:

A carbocyclic ring (the phenyl group). youtube.com

A hydroxymethyl group , which can be considered part of the larger substituent. gpatindia.com

SAR studies on muscarinic antagonists consistently show that the presence of bulky, lipophilic ring systems in the acyl portion is essential for high antagonist potency. pharmacy180.commlsu.ac.in It is generally required that at least one of these rings be carbocyclic or heterocyclic. gpatindia.compharmaguideline.com These large groups are thought to enhance binding to accessory regions on the receptor, outside the primary acetylcholine binding site, which is a distinguishing feature of antagonists compared to agonists. pharmacy180.commlsu.ac.in The aromatic phenyl ring in ipratropium contributes to this binding and increases the molecule's potency. firsthope.co.in

Role of Ester Linkage in Receptor Binding

The ester linkage in ipratropium bromide, connecting the tropane alcohol to the tropic acid moiety, is a critical feature for potent muscarinic antagonism. firsthope.co.ingpatindia.com This ester group is believed to participate in hydrogen bonding with the receptor, likely with a threonine or asparagine residue in the binding pocket, thereby strengthening the drug-receptor interaction. pharmacy180.com

While an ester group is not an absolute requirement for activity, the most potent anticholinergic agents, including ipratropium and atropine, possess this functional group. pharmacy180.comgpatindia.com The atoms within the ester group are thought to mimic the spacing of the corresponding atoms in acetylcholine, allowing it to fit into the same receptor site. mlsu.ac.in The hydrolysis of this ester linkage results in metabolites, such as tropic acid and tropine (B42219) derivatives, that have very little or no affinity for the muscarinic receptor and are considered inactive. mims.comfda.gov.phmims.com This metabolic inactivation underscores the functional importance of the intact ester for pharmacological activity.

Stereochemical Considerations and Potency

Stereochemistry plays a significant role in the pharmacological activity of this compound. The molecule is derived from atropine, which is a racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine. uobasrah.edu.iqnih.gov The anticholinergic activity of atropine resides almost exclusively in the (S)-(-)-enantiomer, which is estimated to be 30 to 300 times more potent than the (R)-(+)-enantiomer. nih.gov This stereoselectivity is due to the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the muscarinic receptor. nih.gov

This compound itself is used as a racemic mixture of the (N-isopropyl) derivatives of the two atropine enantiomers. guidetopharmacology.org The tropane ring has a specific stereochemistry, with the 3-hydroxyl group (esterified in ipratropium) in an axial orientation, designated as the tropine configuration. uobasrah.edu.iq This spatial arrangement is crucial for high antimuscarinic activity. uobasrah.edu.iq

The table below illustrates the impact of stereochemistry on receptor binding affinity for related muscarinic antagonists.

CompoundReceptor SubtypeBinding Affinity (pKi)Notes
(-)-Scopolamine M18.95High affinity across subtypes. fao.org
M28.68
M39.41
M49.47
(S)-(-)-Hyoscyamine MuscarinicHighThe active enantiomer of atropine. nih.gov
(R)-(+)-Hyoscyamine MuscarinicLow30-300 fold less potent than the (S)-isomer. nih.gov

This table presents data for compounds structurally and functionally related to ipratropium to demonstrate the principle of stereoselectivity. pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates stronger binding affinity.

The significant difference in potency between stereoisomers highlights the precise structural requirements for effective antagonism at the muscarinic receptor. nih.gov

Preclinical Pharmacological Investigations of Ipratropium Bromide

In Vitro Models for Airway Pharmacology

In vitro studies using isolated airway smooth muscle preparations from various species have been instrumental in characterizing the pharmacological profile of ipratropium (B1672105) bromide. These studies consistently demonstrate its ability to antagonize bronchoconstriction induced by cholinergic agonists.

In isolated guinea pig tracheal preparations, ipratropium bromide has been shown to be effective in suppressing the spasmogenic effects of acetylcholine (B1216132) and pilocarpine. pharmascience.com Similarly, in studies with feline bronchi contracted with acetylcholine, this compound induced a concentration-dependent relaxation. nih.gov The potency of this compound was found to be greater than several β-agonists and theophylline (B1681296) in these feline bronchial preparations under low contractile tone. nih.gov

A comparative study on isolated human bronchus demonstrated that this compound effectively antagonizes carbachol-induced contractions. nih.gov The offset of its bronchodilator effect was found to be faster than that of tiotropium (B1237716) but slower than glycopyrrolate (B1671915). nih.gov

Table 1: In Vitro Potency of this compound in Isolated Airway Preparations
PreparationAgonistThis compound EffectReference
Guinea Pig TracheaAcetylcholine, PilocarpineSuppression of spasmogenic effects pharmascience.com
Feline BronchiAcetylcholineConcentration-dependent relaxation nih.gov
Human BronchusCarbacholAntagonism of contraction nih.gov

At the cellular level, this compound's mechanism involves the blockade of muscarinic acetylcholine receptors (mAChRs). consensus.appdrugbank.com There are five subtypes of muscarinic receptors (M1-M5), and this compound acts as a non-selective antagonist. nih.govmedchemexpress.com In the airways, M3 receptors on smooth muscle cells and submucosal glands are the primary targets for mediating bronchoconstriction and mucus secretion, respectively. nih.govnih.gov

Studies using cell lines expressing human muscarinic receptors have determined the binding affinity of this compound. For instance, in Chinese Hamster Ovary (CHO-K1) cells expressing human M3 receptors, this compound demonstrated a high affinity with an IC50 value of 1.7 nM. medchemexpress.com Its affinity for M1 and M2 receptors is also in the low nanomolar range. medchemexpress.com

Cholinergic stimulation of airway epithelial cells can lead to various responses, including changes in ion transport and mucus secretion. In a study using pig tracheobronchial explants, acetylcholine was found to stop the movement of mucus bundles secreted from submucosal glands. ersnet.org This effect was reversed by this compound, suggesting that cholinergic inhibition of mucus transport can be counteracted by muscarinic antagonists. ersnet.org

Recent research has explored the potential anti-inflammatory properties of this compound. In a study using the human monocytic cell line THP-1, which can be differentiated into macrophages, this compound was investigated for its ability to modulate the inflammatory response triggered by lipopolysaccharide (LPS). biorxiv.org

The study found that this compound could reduce the LPS-stimulated release of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.org While the effect was less potent compared to the corticosteroid budesonide (B1683875) and the β2-agonist fenoterol, the findings suggest that this compound may possess anti-inflammatory actions beyond its primary bronchodilator function. biorxiv.org This effect is thought to be mediated by the blockade of muscarinic receptors on macrophages, which can suppress the release of chemotactic agents. conicet.gov.ar

Cellular Models of Cholinergic Stimulation

In Vivo Animal Models of Airway Responsiveness

Animal models of induced bronchospasm have been crucial in demonstrating the in vivo efficacy of this compound. In guinea pigs and dogs, intravenous administration of this compound effectively abolishes acetylcholine-induced bronchospasm. pharmascience.comhres.ca When administered by inhalation in dogs, a dose of approximately 25 µg produced a 50% inhibition of acetylcholine-induced bronchospasm without significant effects on blood pressure, and with a longer duration of action compared to intravenous administration. pharmascience.comhres.cahres.ca

Challenge studies in various animal models have shown that this compound is highly effective against bronchospasm induced by methacholine (B1211447) and acetylcholine. hres.cahres.ca In anesthetized guinea pigs, intratracheal instillation of this compound markedly reduced acetylcholine-induced bronchoconstriction. nih.gov

Table 2: Protective Effect of this compound Against Induced Bronchospasm in Animal Models
Animal ModelChallenge AgentThis compound EffectReference
Guinea Pig, DogAcetylcholine (i.v.)Abolished bronchospasm pharmascience.comhres.ca
DogAcetylcholine (inhalation)50% inhibition of bronchospasm pharmascience.comhres.cahres.ca
Guinea PigAcetylcholine (intratracheal)Marked reduction in bronchoconstriction nih.gov
VariousMethacholine, AcetylcholineHighly effective protection hres.cahres.ca

The role of this compound in modulating airway inflammation and remodeling in the context of allergic asthma has been investigated in several animal models. In a rat model of acute pulmonary inflammation induced by cadmium, this compound was found to reduce the number of neutrophils in the bronchoalveolar lavage fluid and attenuate lung lesions associated with inflammatory cell influx. researchgate.netnih.gov This protective effect was associated with a reduction in the activity of matrix metalloproteinase-9 (MMP-9), which plays a pro-inflammatory role. conicet.gov.arresearchgate.netnih.gov

In a murine model of chronic asthma, this compound was shown to prevent airway remodeling by lessening the thickness of bronchial walls and inhibiting the proliferation of smooth muscle cells. geneticsmr.org However, this study also noted that long-term treatment with this compound might up-regulate the expression of M3-AChR in the bronchial walls. geneticsmr.org

A scoping review of animal model investigations indicated that muscarinic receptor antagonism, including with ipratropium, showed mostly favorable results regarding airway inflammation and tissue remodeling in allergic asthma models. researchgate.netutppublishing.com However, some studies reported negative or even worsening effects on airway inflammation, highlighting the complexity of these interactions. researchgate.netutppublishing.com In ovalbumin-sensitized guinea pigs, inhaled this compound markedly reduced airway hyperresponsiveness to inhaled histamine (B1213489) after an early asthmatic reaction, suggesting an increased role of the cholinergic reflex in allergic airway disease. atsjournals.org

Research in Chronic Obstructive Pulmonary Disease (COPD) Animal Models

Preclinical research into Chronic Obstructive Pulmonary Disease (COPD) heavily relies on animal models to investigate the pathogenic mechanisms of the disease and to evaluate potential therapeutic agents. archbronconeumol.org Models utilizing exposure to cigarette smoke are considered to best replicate the inflammatory and pathogenic characteristics of human COPD. archbronconeumol.org Among various species, guinea pigs and mice have been identified as particularly susceptible to developing COPD-like conditions, such as emphysema and lung function changes, after prolonged smoke exposure. archbronconeumol.org

This compound induces bronchodilation by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors in the airways. nih.govnih.gov Its therapeutic effect in the lungs is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle, which prevents acetylcholine-induced smooth muscle contraction. nih.gov

Animal models have been instrumental in elucidating these mechanisms. For instance, studies in guinea pigs have been used to evaluate the efficacy of anticholinergic agents, including ipratropium and the newer agent V0162, in preventing acetylcholine-induced bronchoconstriction. nih.gov Research in animal models also allows for comparative studies between different anticholinergic agents. Meta-analyses have suggested that in clinical settings, the long-acting anticholinergic tiotropium may offer advantages over this compound in terms of improved lung function and reduced exacerbation rates. nih.gov While essential for initial research, it is acknowledged that translational limitations exist in animal studies of COPD, and findings should be interpreted with caution. archbronconeumol.orgnih.gov

Extrapulmonary Cellular and Organ System Effects

Preclinical investigations have explored the effects of this compound on myocardial tissue, particularly in the context of ischemia/reperfusion (I/R) injury, which mimics events surrounding a myocardial infarction. oup.comnih.gov Studies using in vitro models with adult Sprague Dawley rat hearts and primary ventricular myocytes have demonstrated that this compound can exacerbate myocardial injury when administered at the onset of reperfusion. oup.comnih.gov

In these experimental settings, ipratropium was found to significantly increase the infarct to risk ratio and decrease cell viability in a dose-dependent manner. oup.comnih.gov This detrimental effect is associated with the induction of both apoptosis (programmed cell death) and necrosis. oup.comnih.gov Mechanistically, the exacerbation of injury by ipratropium involves mitochondrial disturbance and an increase in cleaved caspase-3, a key enzyme in the apoptotic pathway. oup.comnih.govresearchgate.netbmj.com

Conversely, exogenous acetylcholine demonstrated protective properties, and its co-administration was able to abrogate the exacerbation of myocardial injury caused by ipratropium. oup.comnih.gov This suggests that ipratropium's effects are mediated through the blockade of protective muscarinic signaling pathways in the myocardium. bmj.com Similar injurious effects were observed with atropine (B194438), another muscarinic antagonist. oup.comnih.gov

Table 1: Effect of this compound on Myocardial Cells in Ischemia/Reperfusion and Oxidative Stress Models

Experimental ModelTreatmentKey FindingsReference
Isolated Sprague Dawley Rat Hearts (I/R)Ipratropium (1x10⁻¹¹ M - 1x10⁻⁴ M)Dose-dependent increase in infarct/risk ratio; Decreased cell viability. oup.comnih.gov
Primary Rat Ventricular Myocytes (I/R)IpratropiumIncreased levels of necrosis and apoptosis; Increased cleaved caspase-3. oup.comnih.gov
Isolated Adult Cardiomyocytes (Hypoxia/Reoxygenation)Ipratropium (0.1 pM – 10 μM)Dose-responsive inhibition of cell viability. bmj.com
Isolated Adult Cardiomyocytes (Oxidative Stress)Ipratropium (0.01, 0.1, 1 μM)Significantly reduced time to mitochondrial depolarization and hypercontracture. bmj.com
Isolated Adult Cardiomyocytes (Hypoxia/Reoxygenation)Acetylcholine (0.1 μM) + Ipratropium (0.1 μM)Acetylcholine abrogated the cell damage observed with ipratropium alone. bmj.com

Beyond its effects on nucleated cells, this compound has been investigated for its capacity to induce eryptosis, the suicidal death of erythrocytes (red blood cells). oup.comnih.gov Unlike apoptosis, eryptosis occurs in anucleated cells and is characterized by cell shrinkage and the scrambling of the cell membrane, which leads to the exposure of phosphatidylserine (B164497) on the cell surface. nih.govkarger.com

A key trigger for eryptosis is an increase in the cytosolic concentration of calcium ions (Ca²+). nih.govkarger.com Preclinical research has demonstrated that this compound can indeed trigger eryptosis. nih.govkarger.com In one study, a 48-hour exposure of erythrocytes to this compound at a concentration of 1 nM resulted in a significant increase in intracellular Ca²+, a decrease in cell volume (measured by forward scatter), and an increase in annexin-V-binding, which indicates phosphatidylserine exposure. nih.gov

The mechanism appears to be mainly driven by the stimulation of Ca²+ entry into the erythrocyte. nih.govkarger.com This was confirmed by experiments where the removal of extracellular Ca²+ or the inhibition of Ca²+-permeable cation channels with amiloride (B1667095) virtually eliminated the cell membrane scrambling effect of ipratropium. nih.govkarger.com

Table 2: Effects of this compound on Human Erythrocytes

Parameter MeasuredConditionResultReference
Cytosolic Ca²⁺ Activity48h exposure to Ipratropium (1 nM)Significantly increased nih.gov
Cell Volume (Forward Scatter)48h exposure to Ipratropium (≥0.4 nM)Significantly decreased nih.govkarger.com
Phosphatidylserine Exposure (Annexin-V-Binding)48h exposure to Ipratropium (1 nM)Significantly increased nih.gov
Hemolysis48h exposure to IpratropiumSlight but significant increase nih.gov
Cell Membrane ScramblingIpratropium + Removal of extracellular Ca²⁺Virtually abolished nih.govkarger.com
Cell Membrane ScramblingIpratropium + Amiloride (1 mM)Virtually abolished nih.govkarger.com

The potential for a drug to cross the blood-brain barrier (BBB) and enter the central nervous system (CNS) is a critical aspect of its pharmacological profile. This compound is a quaternary ammonium (B1175870) compound. fda.govhres.ca This chemical structure inherently limits its ability to pass through biological membranes, including the BBB. fda.gov

Pharmacokinetic studies and specific preclinical investigations have confirmed the low CNS penetration of this compound. Autoradiographic studies conducted in rats have shown that this compound does not significantly penetrate the blood-brain barrier. fda.gov This characteristic is attributed to its quaternary amine structure, which makes it not readily absorbed into the systemic circulation from the lungs or gastrointestinal tract and limits its passage into the CNS. fda.govconsensus.app

Chemical Synthesis and Derivatization Research of Ipratropium Bromide

Methodologies for Total Chemical Synthesis

The total chemical synthesis of ipratropium (B1672105) bromide is primarily centered around its direct precursor, atropine (B194438).

The most established and direct chemical synthesis of ipratropium bromide involves the quaternization of atropine. researchgate.net This process follows a two-step sequence:

Esterification to form Atropine : The synthesis begins with the formation of atropine through the esterification of tropine (B42219) with tropic acid. gpatindia.com This reaction, often a Fischer-Speier esterification, typically involves heating the two precursors in the presence of an acid catalyst like hydrogen chloride. researchgate.net Atropine is a racemic mixture of (d)- and (l)-hyoscyamine. europa.eu

Quaternization to form this compound : The tertiary amine of the atropine molecule is then alkylated with an isopropyl agent. The reaction of atropine with isopropyl bromide yields this compound, a quaternary ammonium (B1175870) salt. researchgate.netfirsthope.co.in

An alternative synthetic route involves building the N-isopropyl derivative first. This method starts with the Robinson condensation of succindialdehyde, isopropylamine, and acetonedicarboxylic acid to produce N-isopropylnortropinone. tandfonline.comtandfonline.com This intermediate is then reduced to N-isopropylnortropine, which undergoes transesterification. Finally, the product is N-alkylated with methyl bromide to give this compound. tandfonline.comtandfonline.com

The quaternization of the nitrogen atom in the tropane (B1204802) ring is a critical step that influences the yield and purity of the final product. Research has focused on optimizing this reaction to control stereochemistry and minimize by-products.

The N-alkylation of tropane alkaloids is known to be diastereoselective. A rule discovered by Fodor indicates that the last substituent added to the nitrogen atom will preferentially adopt an axial position, situated over the pyrrolidine (B122466) ring of the bicyclic system. tandfonline.comtandfonline.com In the direct quaternization of atropine with isopropyl bromide, this results in the formation of this compound, where the isopropyl group is in the axial position, and its equatorial isomer, 8S-ipratropium bromide (also known as Ipratropium EP Impurity B). tandfonline.com

To improve selectivity and avoid isomeric mixtures, an alternative sequence is employed:

N-demethylation of Atropine : Atropine is first demethylated to its secondary amine precursor, noratropine (B1679849). rsc.org

N-isopropylation : Noratropine is then alkylated with isopropyl bromide to form N-isopropyl-noratropine (desmethyl ipratropium). rsc.org

N-methylation : The final step is quaternization with methyl bromide, which yields this compound with the desired stereochemistry, where the N-isopropyl and N-methyl groups are in the axial and equatorial positions, respectively. rsc.org

Optimization of reaction conditions such as temperature, solvent, and molar ratio of reactants is also crucial. For example, patents describe specific temperature controls and reactant ratios to maximize yield and product purity. google.com

Synthesis via Atropine Precursor

Biosynthetic Pathways of Precursor Molecules

This compound is a semi-synthetic compound derived from the natural alkaloid atropine. The biosynthesis of atropine's precursors, tropine and tropic acid, occurs in plants of the Solanaceae family, such as Atropa belladonna. europa.euwikipedia.org

Biosynthesis of Tropine: The biosynthesis of the tropane core begins with the amino acid L-ornithine, which is interconvertible with L-arginine and L-proline. mdpi.com

The pathway starts with the decarboxylation of ornithine to putrescine. nih.gov

Putrescine is then N-methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. mdpi.comnih.gov

N-methylputrescine undergoes oxidative deamination by a methylputrescine oxidase (MPO), which results in an aldehyde that spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov

This cation serves as the starter substrate for a type III polyketide synthase (PYKS). nih.gov It undergoes two rounds of condensation with malonyl-CoA-derived units to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov

Finally, a cytochrome P450-mediated cyclization (catalyzed by AbCYP82M3 in Atropa belladonna) converts this acid into tropinone, the direct precursor of tropine. nih.gov

Biosynthesis of Tropic Acid: Tropic acid originates from the amino acid L-phenylalanine. oup.comproquest.com

The pathway involves the conversion of L-phenylalanine to phenyl-lactic acid. wikipedia.org

A key and unusual step is the intramolecular rearrangement of the phenyllactate skeleton. oup.comacs.org

Evidence suggests this rearrangement occurs after phenyllactic acid is esterified with tropine to form an intermediate called littorine (B1216117). wikipedia.orgoup.com

A P450-dependent enzyme initiates a radical rearrangement of the littorine intermediate to form hyoscyamine (B1674123) aldehyde, which is then reduced by a dehydrogenase to produce (-)-hyoscyamine (the active enantiomer in atropine). wikipedia.org

Synthesis and Characterization of this compound Related Compounds

The synthesis of impurities and labeled analogues of this compound is essential for quality control and advanced pharmacological research.

During the synthesis and storage of this compound, several related substances can form as impurities. tandfonline.com The identification, synthesis, and characterization of these compounds are critical for developing robust analytical methods to ensure the quality and purity of the final drug product. researchgate.net

Key impurities include process-related by-products and degradation products. For instance, apoatropine, formed from the dehydration of atropine, can be N-alkylated to form the impurity apo-ipratropium (B12785063) bromide. tandfonline.comtandfonline.com The synthesis of these impurities as analytical standards allows for their accurate detection and quantification in the bulk drug substance. tandfonline.com

Table 1: Major this compound Related Compounds and Impurities

Impurity Name Common Alternate Name(s) Origin
Ipratropium EP Impurity A N-Isopropylnortropine Methobromide Synthesis by-product
Ipratropium EP Impurity B 8-anti-Ipratropium Bromide Isomer from quaternization
Ipratropium EP Impurity C Tropic Acid Unreacted starting material/hydrolysis
Ipratropium EP Impurity D Atropic Acid Degradation product
Ipratropium EP Impurity E N-Isopropyl Noratropine; Desmethyl ipratropium Synthesis intermediate
Ipratropium EP Impurity F Apo-ipratropium Bromide From dehydration of atropine precursor

Data sourced from references tandfonline.comtandfonline.comsynzeal.comsynthinkchemicals.comcleanchemlab.com.

Labeled analogues of this compound are synthesized to serve as tracers in research, particularly for studying drug deposition and pharmacokinetics using imaging techniques. researchgate.net

There are two primary strategies for creating labeled analogues:

Starting with Labeled Precursors : This involves synthesizing labeled atropine from labeled tropine and/or labeled tropic acid. The resulting labeled atropine is then quaternized with isopropyl bromide to produce the final labeled this compound. researchgate.net

Labeling the Final Precursor : This method involves synthesizing the immediate precursor and introducing a radioactive isotope in the final step. For example, carbon-11 (B1219553) labeled ipratropium has been prepared for use as a PET ligand by reacting the precursor N-isopropyl noratropine with [¹¹C]methyl iodide. publish.csiro.au Another technique involves the direct labeling of this compound with bromine-77 (B1219884) for use in deposition studies. nih.gov

Table 2: Examples of Labeled this compound Analogues

Labeled Analogue Isotope Used Precursor Research Application
[¹¹C]Ipratropium Carbon-11 N-Isopropyl Noratropine Positron Emission Tomography (PET) imaging of inhaled drug deposition. publish.csiro.au
[⁷⁷Br]this compound Bromine-77 This compound Gamma camera imaging to study drug deposition patterns. nih.gov

Advanced Methodologies in Ipratropium Bromide Research

Spectroscopic and Chromatographic Analytical Techniques

Quantitative and qualitative analysis of ipratropium (B1672105) bromide is fundamental for quality control in its manufacturing. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are the cornerstones of these analytical efforts, providing sensitive and reliable methods for determination and purity assessment.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of ipratropium bromide and for the simultaneous determination of its process-related impurities. researchgate.netingentaconnect.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to separate this compound from any potential degradation products or related substances. researchgate.netnih.gov These methods offer high specificity, accuracy, and precision. nih.gov

Research has led to the development of various stability-indicating RP-HPLC methods. For instance, one method utilizes a C8 column with a gradient elution system composed of a mobile phase containing potassium dihydrogen phosphate (B84403), heptane-1-sulfonic acid sodium salt, and acetonitrile, with detection at 210 nm. nih.govpillbuys.com Another robust method employs a ZORBAX Eclipse XDB-C8 column with a mobile phase gradient of methanol, acetonitrile, trifluoroacetic acid (TFA), and water, with UV detection at 220 nm. researchgate.netingentaconnect.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines and are capable of detecting and quantifying impurities at very low levels, ensuring the quality and consistency of the drug substance. researchgate.netnih.gov

Table 1: HPLC Methodologies for this compound Analysis
ColumnMobile PhaseFlow RateDetection WavelengthReference
Inertsil C8-3 (250mm x 4.6mm, 5µm)Solvent A: Potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt in water (pH 4). Solvent B: Acetonitrile. (Gradient)1.0 mL/min210 nm nih.gov
ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm)Solvent A: Methanol, Acetonitrile, TFA (500:500:0.3 v/v/v). Solvent B: 0.3% TFA in water. (Gradient)1.2 mL/min220 nm ingentaconnect.com
Kromasil ODS C18 (150 x 4.6 mm)Acetonitrile : Potassium di-hydrogen phosphate buffer (60:40 V/V)1 mL/min254 nm researchgate.net
Luna C-18(2) (150 × 4.6 mm i.d., 5 μm)Acetonitrile : Phosphate buffer (30:70 v/v), pH 3.01 mL/min212 nm japsonline.com

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative for the quantification of this compound in bulk and pharmaceutical dosage forms. innovareacademics.inresearchgate.net These methods are based on measuring the absorbance of the drug in a suitable solvent at its wavelength of maximum absorbance (λmax). Methanol is a commonly used solvent, in which this compound exhibits a λmax around 214 nm. innovareacademics.inresearchgate.net

Difference spectrophotometry has also been developed, where the drug shows different absorbance maxima in acidic (e.g., 1N HCl) and basic (e.g., 1N NaOH) solutions, with λmax values at approximately 212 nm and 214.60 nm, respectively. humanjournals.com Another approach involves a kinetic method based on the alkaline oxidation of this compound with potassium permanganate, where the resulting manganate (B1198562) ion is measured at 608 nm. nih.gov First-derivative spectrophotometry is another technique used, determining the drug at wavelengths between 254-268 nm. nih.gov These methods are validated for linearity, accuracy, and precision, proving satisfactory for routine analysis. innovareacademics.inresearchgate.nethumanjournals.com

Table 2: UV-Spectrophotometric Methods for this compound Quantification
MethodSolvent/ReagentDetection Wavelength (λmax)Reference
Standard UV SpectrophotometryMethanol214 nm innovareacademics.inresearchgate.net
Difference Spectrophotometry1N HCl / 1N NaOH212 nm / 214.60 nm humanjournals.com
Kinetic MethodAlkaline Potassium Permanganate (KMnO4)608 nm nih.gov
First-Derivative (D1) SpectrophotometryNot specified254-268 nm nih.gov

HPLC for Purity and Related Substances Analysis

Cell-Based Assays for Receptor Function and Signaling

To understand the pharmacological effects of this compound, researchers employ cell-based assays that can monitor cellular responses to the drug in real-time. These assays are critical for characterizing its role as a muscarinic receptor antagonist.

This compound functions by blocking muscarinic acetylcholine (B1216132) receptors non-selectively. wikipedia.org These receptors, particularly the M3 subtype found on smooth muscle cells, are G-protein coupled receptors that, upon activation by acetylcholine, lead to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgbiorxiv.org This signaling cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations, causing smooth muscle contraction. biorxiv.org

Calcium imaging techniques, which utilize fluorescent Ca2+ indicators, are powerful tools to study this pathway. By loading cells with these indicators, researchers can visualize and quantify changes in intracellular calcium levels in response to stimuli. In the context of this compound research, calcium imaging can be used to demonstrate the drug's antagonistic effects. A decrease or prevention of the acetylcholine-induced rise in intracellular calcium in the presence of this compound would provide direct evidence of its receptor-blocking function.

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells. In this compound research, it has been specifically applied to investigate the drug's influence on cell death pathways, such as apoptosis and necrosis. nih.gov One study on rat ventricular myocytes subjected to simulated ischemia/reperfusion injury found that this compound treatment led to increased levels of both apoptosis and necrosis, as evaluated by flow cytometry. nih.govoup.com

This type of analysis often involves dual staining with fluorescent markers like Annexin V and Propidium Iodide (PI). iqproducts.nlbio-rad-antibodies.com Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. iqproducts.nlbio-rad-antibodies.com This allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). iqproducts.nl

Calcium Imaging Techniques

Biochemical Assays for Neurotransmitter Levels

As a muscarinic antagonist, this compound directly competes with the neurotransmitter acetylcholine at its receptor sites. drugbank.commdpi.com Therefore, measuring acetylcholine levels is crucial for understanding the complete pharmacological context of ipratropium's action.

Biochemical assays are available to quantify endogenous levels of neurotransmitters. oup.com For acetylcholine, these assays typically involve a multi-step enzymatic reaction. antibodies-online.comassaygenie.com First, acetylcholinesterase hydrolyzes acetylcholine to choline (B1196258) and acetic acid. assaygenie.com Subsequently, choline oxidase oxidizes choline, producing hydrogen peroxide (H2O2). assaygenie.com This H2O2 then reacts with a specific probe in the presence of horseradish peroxidase to generate a colorimetric or fluorometric signal that is directly proportional to the amount of acetylcholine in the original sample. antibodies-online.comassaygenie.com Such assays have been used to determine baseline acetylcholine concentrations in relevant tissues, like cardiac myocytes, to study the interplay between the endogenous neurotransmitter and antagonists like ipratropium. oup.com

Ex Vivo Organ Perfusion Models (e.g., Langendorff Heart)

Ex vivo organ perfusion models serve as a critical bridge between in vitro experiments and in vivo clinical studies. The Langendorff heart preparation is a prominent example, allowing for the study of cardiac effects of substances in an isolated, perfused mammalian heart. This methodology maintains the heart's physiological or pathological state, providing a unique window into the direct pharmacological actions of drugs on cardiac tissue, independent of systemic neural and hormonal influences.

In the context of this compound, a non-selective muscarinic antagonist, the Langendorff apparatus has been employed to investigate its cardiac safety profile. researchgate.net Concerns have been raised regarding potential cardiovascular events in patients with underlying ischemic heart disease who are treated with anticholinergics. researchgate.net Research has utilized non-clinical models, including the Langendorff heart, to explore whether this compound induces or exacerbates myocardial injury during simulated ischemia/reperfusion events. researchgate.net

The typical Langendorff setup involves retrogradely perfusing an isolated heart with a nutrient-rich, oxygenated solution (like Krebs-Henseleit solution) through the aorta at a constant pressure. google.comgoogle.com This forces the aortic valve to close, directing the perfusate into the coronary arteries to sustain the heart muscle. Researchers can then introduce compounds like this compound into the perfusate and measure various cardiac parameters. researchgate.net One study, for instance, investigated the effects of this compound on myocardial injury following simulated ischemia/reperfusion, finding that it exacerbated injury through pathways associated with apoptosis and necrosis. researchgate.net

Parameter Description Relevance to this compound Research
Model Isolated Guinea Pig or Rat HeartAllows for the study of direct cardiac effects without systemic influences. google.comgoogle.com
Perfusion Retrograde perfusion via the aorta with Krebs-Henseleit solution. google.comgoogle.comMaintains heart viability and allows for controlled drug administration.
Condition Simulated Ischemia/ReperfusionMimics conditions of a heart attack to study drug effects on myocardial injury. researchgate.net
Endpoint Infarct Size Measurement (e.g., using TTC staining)Quantifies the extent of heart muscle damage. researchgate.net

In Vitro Aerodynamic and Dissolution Performance Assessment

The efficacy of inhaled therapies like this compound is fundamentally linked to the successful delivery of the active pharmaceutical ingredient to its site of action within the lungs. In vitro assessment of aerodynamic and dissolution performance is therefore crucial in the development and quality control of orally inhaled drug products (OIDPs). These tests provide essential data on how a formulation and delivery device will perform under simulated physiological conditions.

Predicting where inhaled particles deposit in the complex geometry of the human respiratory system is a key challenge. Regional deposition modeling, particularly using computational fluid dynamics (CFD), has emerged as a powerful in silico tool to simulate airflow and particle transport. nih.govresearchgate.net These models can create patient-specific three-dimensional reconstructions of airways, for example from CT scans of patients with Chronic Obstructive Pulmonary Disease (COPD), to predict drug deposition patterns for aerosols like this compound. nih.gov

CFD models offer a significant advantage over imaging techniques like 2D gamma scintigraphy because they can provide highly detailed, direct predictions of deposition on a regional basis (e.g., oropharynx, large bronchi, small airways). nih.gov This allows researchers to understand how factors such as inhaler type (e.g., pressurized metered-dose inhaler [pMDI], dry powder inhaler [DPI]), inhalation profile, and patient-specific airway geometry influence drug delivery efficiency. nih.govfda.gov For instance, models have been used to quantify the significant, and often undesirable, oropharyngeal deposition that can occur due to the high momentum of aerosol jets from inhalers. nih.gov The insights gained from these models are valuable for optimizing inhaler design and for establishing bioequivalence between generic and originator OIDPs. researchgate.net

Modeling Technique Application in this compound Research Key Findings/Advantages
Computational Fluid Dynamics (CFD) Simulating aerosol deposition in patient-specific airway models (e.g., COPD patients). nih.govProvides detailed, regional deposition data; helps understand influence of inhaler type and patient physiology. nih.gov
Algebraic, Semi-Empirical Models Used as an alternative approach for bioequivalence assessments. complexgenerics.orgOffers a less computationally intensive method for predicting deposition. complexgenerics.org

The aerodynamic particle size distribution (APSD) is arguably the most critical quality attribute for an inhaled aerosol, as it governs the regional deposition pattern within the lungs. nih.gov Particles with an aerodynamic diameter generally between 1 and 5 µm are considered optimal for reaching the conducting airways and exerting a local therapeutic effect, a range often referred to as the fine particle fraction (FPF). nih.gov

The standard method for determining the APSD of this compound aerosols is through the use of a cascade impactor, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI). nih.govgoogle.com These devices operate by drawing the aerosol through a series of stages at a controlled flow rate. google.com At each stage, particles with a specific range of aerodynamic diameters impact on a collection surface, allowing for the quantification of the drug mass in different size fractions.

Research has systematically investigated how various in vitro test variables affect the APSD of this compound metered-dose inhalers. fda.gov One study examined the influence of different mouth-throat (MT) models, inhalation profiles, and other factors on the APSD of Atrovent® HFA. fda.gov The results showed that the geometry of the MT model had a particularly strong effect on the measured particle size distribution. fda.gov Such studies are vital for developing standardized testing methods that can accurately predict in vivo lung deposition. fda.gov The FPF and Mass Median Aerodynamic Diameter (MMAD) are key parameters derived from this analysis. ulb.ac.be For instance, studies on combination products containing this compound have shown that controlling the particle size of the suspended drug is critical for achieving co-deposition with the dissolved drug. google.com

Parameter Description Example Finding for this compound (IB) Formulations
Mass Median Aerodynamic Diameter (MMAD) The diameter at which 50% of the aerosol mass is contained in particles of a larger size and 50% in particles of a smaller size. ulb.ac.beFormulations are engineered to achieve a specific MMAD, often in the 1-5 µm range, for optimal airway deposition. nih.gov
Fine Particle Fraction (FPF) The percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm. nih.govThe use of spacers with this compound pMDIs can significantly increase the FPF of the delivered aerosol. ulb.ac.be
Geometric Standard Deviation (GSD) A measure of the spread or width of the aerodynamic particle size distribution.Modifying formulation components can alter the GSD to target broader or more specific regions of the lung. google.com
Test Method Andersen Cascade Impactor (ACI) / Next Generation Impactor (NGI)Used to determine the APSD of combination this compound/levosalbutamol sulphate aerosols to ensure safety and efficacy. google.comresearcher.life

Novel Research Directions and Future Perspectives for Ipratropium Bromide

Elucidating Non-Muscarinic Receptor-Mediated Effects

While the primary action of ipratropium (B1672105) bromide is the blockade of muscarinic acetylcholine (B1216132) receptors, emerging evidence suggests the possibility of effects not mediated by these receptors. wikipedia.orgconsensus.appnih.gov Some studies have hinted at intercellular signaling pathways that are not traditionally associated with muscarinic antagonists. researchgate.net For instance, research has shown that ipratropium bromide can induce cellular changes in in vitro models that are not fully explained by its anticholinergic properties alone. researchgate.net Future investigations are needed to explore alternative binding sites or downstream signaling cascades that may be influenced by this compound, independent of muscarinic receptor antagonism. Uncovering such mechanisms could reveal new therapeutic potentials or explain certain side effects.

Exploring Additional Anti-inflammatory Mechanisms

The anti-inflammatory properties of muscarinic antagonists are an area of growing interest. While the reduction of mucus secretion and bronchodilation contribute to a decrease in inflammatory stimuli, there is evidence to suggest more direct anti-inflammatory actions. patsnap.comoatext.com Animal and in vitro studies have indicated that anti-muscarinic agents may possess anti-inflammatory and anti-remodeling capabilities by acting on M3 receptors. mdpi.com Research has shown that acetylcholine can increase neutrophil chemotactic activity in chronic obstructive pulmonary disease (COPD), an effect that can be lessened in vitro by tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA). oatext.com This suggests a potential anti-inflammatory mechanism for muscarinic antagonists. oatext.com Furthermore, in vitro studies using macrophage models have suggested that ipratropium may reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. biorxiv.org These findings encourage further exploration into the specific molecular pathways through which this compound may modulate inflammatory responses beyond its established effects on airway smooth muscle and glands.

Potential Anti-inflammatory Mechanism Supporting Evidence Reference
Inhibition of neutrophil chemotaxisAttenuation of acetylcholine-induced neutrophil chemotactic activity in vitro by tiotropium. oatext.com
Reduction of pro-inflammatory cytokinesIn vitro data suggests ipratropium may decrease IL-6 and TNF-α concentrations in macrophage models. biorxiv.org
Action on M3 receptorsAnimal and in vitro studies point to anti-inflammatory and anti-remodeling actions via M3 receptors. mdpi.com

Receptor Crosstalk and Synergistic Interactions with Other Pharmacological Agents

The combination of this compound with other bronchodilators, particularly beta2-adrenergic agonists, is a common therapeutic strategy. nih.gov The rationale for this combination lies in their complementary mechanisms of action. oatext.com Cholinergic receptors are more densely located in the central airways, making them a prime target for the central bronchodilation effect of anticholinergics. oatext.com In contrast, beta2-adrenergic receptors are distributed more peripherally. This anatomical and mechanistic distinction allows for a broader and potentially more effective bronchodilator response when the two classes of drugs are used together. oatext.comnih.gov

Furthermore, the interaction between muscarinic and adrenergic signaling pathways, often referred to as receptor crosstalk, is a key area of research. researchgate.net Both receptor types are G-protein-coupled receptors and share downstream signaling molecules. researchgate.net The balance between prejunctional and postjunctional muscarinic and adrenergic receptors is crucial for maintaining normal autonomic tone in the airways. researchgate.net Investigating the intricacies of this crosstalk could lead to more refined combination therapies and a better understanding of synergistic effects. For example, some studies have investigated the combination of this compound with other agents like budesonide (B1683875), an inhaled corticosteroid, in high-risk patient populations. mdpi.com

Development of Functionally Selective Analogues

The non-selective nature of this compound, blocking M1, M2, and M3 muscarinic receptor subtypes, is a limitation. wikipedia.orgnih.govnih.gov While M3 receptor blockade is primarily responsible for bronchodilation, the blockade of M2 autoreceptors can paradoxically increase acetylcholine release, potentially counteracting the desired effect. nih.govresearchgate.net This has spurred the development of functionally selective analogues with a greater affinity for M3 receptors and a faster dissociation from M2 receptors. Tiotropium bromide is an example of a structural analogue with a longer binding half-life on the M3 receptor compared to ipratropium. nps.org.au

Recent research has employed computational methods to design and evaluate new anticholinergic analogs. emerginginvestigators.orgresearchgate.net By making bioisosteric substitutions to the parent drug molecule, researchers aim to improve the binding energy and selectivity for specific muscarinic receptor subtypes. emerginginvestigators.orgresearchgate.net For instance, studies have identified promising analogs of this compound, such as IB-A3, which demonstrated improved binding characteristics in computational models. emerginginvestigators.orgresearchgate.net This approach holds the potential to create novel bronchodilators with enhanced efficacy and a more favorable side-effect profile.

Analog Parent Drug Rationale for Development Key Finding Reference
Tiotropium BromideThis compoundLonger duration of action and greater M3 receptor selectivity.Longer binding half-life on M3 receptor (approx. 36 hours) compared to ipratropium (3 hours). nps.org.au
IB-A3This compoundImproved binding energy and potential for M1/M2 selectivity.Appeared superior to other analogs with the greatest net improvement across M1 and M2 receptors in docking score analysis. emerginginvestigators.orgresearchgate.net

Advanced Drug Delivery Systems for Enhanced Pharmacological Profiles

The delivery of this compound directly to the lungs via inhalation is crucial for maximizing its therapeutic effect while minimizing systemic side effects. patsnap.com Current delivery systems include pressurized metered-dose inhalers (pMDIs), dry powder inhalers (DPIs), and nebulizers. aarc.orgmdpi.comaarc.org However, research is ongoing to develop advanced drug delivery systems that can further enhance the pharmacological profile of this compound.

One area of focus is the development of sustained-release formulations. For example, research has explored the use of polymer coatings, such as polylactic acid (PLA), to create respirable particles of this compound with sustained-release properties. tandfonline.com Preliminary studies in animal models have shown a trend towards an increased duration of the bronchodilatory effect with these coated particles compared to the drug alone. tandfonline.com Nanoparticle-based systems, including liposomes, are also being investigated to improve drug delivery to the lungs, offering the potential for more effective control of airway obstruction with reduced dosing. mdpi.com These advanced systems aim to improve drug deposition in the lungs, provide controlled release over a longer period, and enhance patient adherence. mdpi.comtandfonline.com

Mechanistic Insights into Cardiovascular Effects at the Cellular Level

While inhaled this compound has minimal systemic absorption, concerns have been raised about potential cardiovascular side effects, particularly in patients with underlying heart conditions. wikipedia.orgresearchgate.netoup.com Some clinical studies have suggested a correlation between the use of antimuscarinics and adverse cardiovascular events. researchgate.net

In vitro studies have begun to explore the cellular mechanisms that might underlie these effects. Research using in vitro models of myocardial ischemia/reperfusion has shown that this compound can exacerbate myocardial injury. researchgate.netoup.com These studies observed increased levels of necrosis and apoptosis in cardiac myocytes following treatment with ipratropium. oup.com The findings suggest that ipratropium may initiate intercellular signaling pathways that are not typically associated with its antagonist function. researchgate.net Further research at the cellular and molecular level is necessary to fully understand the direct effects of this compound on cardiac cells and to clarify the clinical relevance of these preclinical findings.

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are becoming increasingly valuable tools in drug discovery and development, including the study of this compound and its analogs. nih.govnih.govresearchgate.net These in silico methods allow researchers to investigate structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov

Techniques like molecular docking are used to predict how a ligand, such as an ipratropium analog, will bind to its target receptor. emerginginvestigators.orgnih.govresearchgate.net By analyzing the binding energy and interactions between the drug and the receptor's active site, scientists can identify which chemical modifications are likely to improve potency and selectivity. emerginginvestigators.orgresearchgate.netemerginginvestigators.org For example, docking score analysis has been used to evaluate the binding of ipratropium analogs to M1 and M2 muscarinic acetylcholine receptors, leading to the identification of candidates with potentially improved properties. emerginginvestigators.orgresearchgate.net These computational approaches can rationally guide the synthesis of new compounds, saving time and resources in the lead optimization process. nih.govresearchgate.net

Q & A

Q. What validated analytical methods are available for quantifying ipratropium bromide in pharmaceutical formulations?

UV-spectrophotometric methods are widely validated for routine analysis. Key parameters include:

  • Linearity : 20–120 µg/mL range with R² ≥ 0.995 .
  • Accuracy : Recovery rates of 99.5%–100.1% at 214 nm .
  • Precision : Intra-day and inter-day %RSD < 0.31 .
  • LOD/LOQ : 8.78 µg/mL and 28.59 µg/mL, respectively . Methanol is often the solvent of choice, and the method complies with ICH guidelines .

Q. How is the receptor binding profile of this compound characterized?

this compound is a non-selective muscarinic antagonist with IC₅₀ values of 2.9 nM (M1), 2 nM (M2), and 1.7 nM (M3) in radioligand binding assays. These values are determined using competitive displacement studies with labeled ligands (e.g., [³H]-N-methylscopolamine) .

Q. What pharmacokinetic parameters are critical for evaluating this compound's systemic exposure?

Key parameters include:

  • Absorption : 1%–2% systemic bioavailability via inhalation due to low gastrointestinal absorption .
  • Metabolism : Hepatic hydrolysis to inactive metabolites; 50% of absorbed dose excreted unchanged in urine .
  • Half-life : ~2 hours post-inhalation .

Q. How are stability-indicating assays developed for this compound degradation products?

Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are conducted. Reverse-phase HPLC or TLC methods with detection limits < 0.05 mg/mL are used to quantify impurities like Related Compounds A and B .

Advanced Research Questions

Q. How do clinical outcomes for this compound compare to tiotropium in COPD management?

In RCTs, tiotropium (long-acting) showed superior outcomes vs. ipratropium (short-acting):

  • FEV₁ improvement : +109 mL (95% CI: 81–137) at 3 months .
  • Safety : Lower risk of serious adverse events (OR 0.5) and hospitalizations (OR 0.34) with tiotropium . Discrepancies in study designs (e.g., HandiHaler vs. Respimat devices) may influence outcomes .

Q. What methodological considerations apply when evaluating this compound in acute asthma exacerbations?

  • Study Design : Double-blind RCTs with PICO framework (e.g., ipratropium + SABA vs. SABA alone) .
  • Endpoints : Hospitalization rates, FEV₁ changes, and oxygen saturation .
  • Contradictions : Earlier meta-analyses show mixed efficacy; recent trials highlight benefits in severe pediatric cases .

Q. How can data contradictions between this compound and beta-agonists in COPD be resolved?

Subgroup analyses and meta-regression (e.g., severity stratification) reconcile discrepancies:

  • Short-term FEV₁ : No significant difference vs. beta-agonists (e.g., 30 mL mean difference) .
  • Long-term outcomes : Ipratropium may reduce exacerbations when combined with corticosteroids .

Q. What strategies optimize combination therapies involving this compound?

  • Synergy with albuterol : Combivent® trials show FEV₁ improvements >4 hours post-dose (p < 0.05 vs. monotherapy) .
  • Dosing protocols : Nebulized combinations (e.g., ipratropium + levosalbutamol) improve efficacy (95.65% vs. 84% control) .

Q. How are preclinical safety profiles of this compound assessed?

  • Teratogenicity : Animal studies (mice, rats, rabbits) at doses up to 10,000× MRHD show no structural fetal anomalies .
  • Toxicokinetics : High-dose inhalation studies monitor systemic absorption and organ-specific toxicity .

Q. What advanced analytical techniques characterize this compound's degradation pathways?

  • LC-MS/MS : Identifies hydrolytic and oxidative degradation products (e.g., tropic acid derivatives) .
  • Forced Degradation : Acidic conditions (HCl) yield highest degradation rates, informing formulation stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.